1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group, a cyclopropyl group, and a triazolopyridazine moiety, all connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of a hydrazino functional group with acetylacetone to form a pyrazole ring, followed by further functionalization to introduce the bromophenyl and cyclopropyl groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidylphenyl: Similar structure with a methoxy group instead of a bromophenyl group.
2- { [6- (4-Bromophenyl) [1,2,4]triazolo [4,3-b]pyridazin-3-yl]sulfanyl}-N- [2- (trifluoromethyl)phenyl]acetamide: Contains a similar triazolopyridazine core with different substituents.
Uniqueness: 1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group allows for versatile chemical modifications, while the triazolopyridazine moiety contributes to its biological activity.
Properties
Molecular Formula |
C18H19BrN6 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
6-[4-(3-bromophenyl)piperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H19BrN6/c19-14-2-1-3-15(12-14)23-8-10-24(11-9-23)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2 |
InChI Key |
HDDRYZKLBKQXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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